(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone
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Description
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an oxadiazole ring, which is a common pharmacophore in many active pharmaceutical ingredients . .
Mode of Action
Oxadiazole derivatives have been known to interact with various targets depending on their substituents . The interaction with these targets can lead to changes in cellular processes, but the exact mechanisms are still under investigation.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazole derivatives have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . These activities suggest that the compound may influence multiple biochemical pathways.
Pharmacokinetics
Oxadiazole derivatives have been shown to possess favorable oxygen balance and positive heat of formations , which could potentially impact the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with oxadiazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-ethoxynaphthalen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-19-10-9-15-5-3-4-6-18(15)20(19)23(27)26-13-11-17(12-14-26)22-25-24-21(29-22)16-7-8-16/h3-6,9-10,16-17H,2,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWKZFAHPILEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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